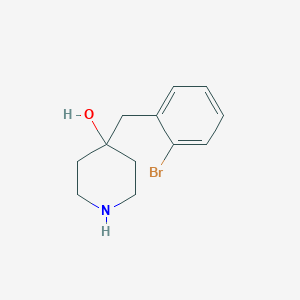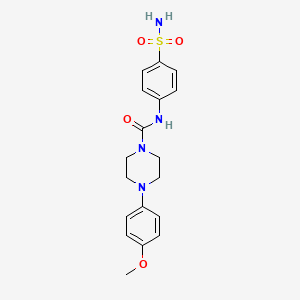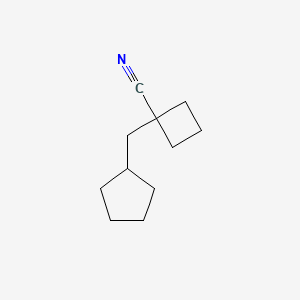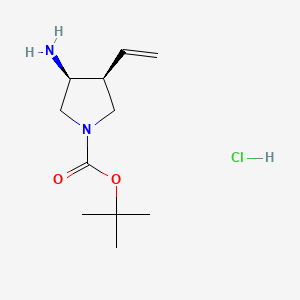
2-Amino-3-cyclohexyl-3-hydroxypropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-cyclohexyl-3-hydroxypropionic acid is an organic compound that belongs to the class of amino acids It contains an amino group, a hydroxyl group, and a cyclohexyl group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclohexyl-3-hydroxypropionic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor. For example, the highly stereoselective synthesis of (2R,3R)-2-amino-3-cyclohexyl-3-hydroxypropionic acid can be performed using asymmetric hydrogenation techniques .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclohexyl-3-hydroxypropionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
2-Amino-3-cyclohexyl-3-hydroxypropionic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid interactions and metabolism.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclohexyl-3-hydroxypropionic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Serine: An α-amino acid with a hydroxymethyl group, used in protein biosynthesis.
Threonine: An essential amino acid with a similar structure, containing an additional methyl group.
Hydroxyproline: A derivative of proline with a hydroxyl group, important in collagen stability.
Uniqueness
2-Amino-3-cyclohexyl-3-hydroxypropionic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on amino acid behavior and interactions.
Properties
CAS No. |
5962-92-5 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-amino-3-cyclohexyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h6-8,11H,1-5,10H2,(H,12,13) |
InChI Key |
MPPSCQJRTVSDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


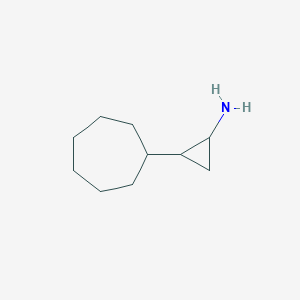

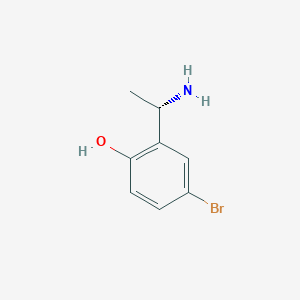

![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)

![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
